
Application Notes and Protocols: Silicon Nitride
as a Gate Dielectric in GaN HEMTs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Silicon nitride

Cat. No.: B078792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Gallium Nitride (GaN) High Electron Mobility Transistors (HEMTs) are at the forefront of next-

generation power electronics and radio frequency (RF) applications, owing to their superior

material properties such as a wide bandgap, high breakdown electric field, and high electron

mobility. However, the performance and reliability of GaN HEMTs are significantly influenced by

surface states and trapping effects, which can lead to phenomena like current collapse and

increased gate leakage. Silicon Nitride (SiN) has emerged as a critical material for both

surface passivation and as a gate dielectric in GaN HEMTs to mitigate these issues.

This document provides a detailed overview of the application of SiN as a gate dielectric in

GaN HEMTs, including its material properties, common deposition methods, and its impact on

device performance. Furthermore, it offers comprehensive, step-by-step experimental protocols

for the deposition and characterization of SiN layers in the context of GaN HEMT fabrication

and analysis.

The Role of Silicon Nitride in GaN HEMTs
Silicon nitride serves two primary functions in GaN HEMT technology:

Surface Passivation: The surface of the AlGaN barrier layer in a GaN HEMT is prone to

trapping electrons, which can create a "virtual gate" that depletes the two-dimensional
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electron gas (2DEG) channel. This leads to a dynamic increase in on-resistance, a

phenomenon known as current collapse. A SiN passivation layer can effectively neutralize

these surface traps, thereby stabilizing the 2DEG and significantly reducing current collapse.

[1][2] The stoichiometry of the SiN film can be tuned to optimize passivation and minimize

device degradation.[1]

Gate Dielectric: By incorporating a SiN layer directly beneath the gate metal, a Metal-

Insulator-Semiconductor HEMT (MIS-HEMT) structure is formed. This SiN gate dielectric

serves to suppress the gate leakage current, which is a significant challenge in conventional

Schottky gate HEMTs.[3][4] This reduction in gate leakage allows for a larger gate voltage

swing, improving the device's overall efficiency and reliability. The use of a SiN gate insulator

is a key step in fabricating robust GaN power devices.[3]

Deposition Methods for Silicon Nitride
The two most prevalent methods for depositing SiN films for GaN HEMT applications are

Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Low-Pressure Chemical Vapor

Deposition (LPCVD).

Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD is a widely used technique due to its relatively low deposition temperatures (typically

300-400°C), which are compatible with GaN device processing.[5][6] In this process, precursor

gases, typically silane (SiH₄) and ammonia (NH₃) diluted in nitrogen (N₂), are introduced into a

chamber where a plasma is generated. The plasma energizes the gas molecules, allowing the

SiN film to form on the substrate at a lower temperature than in thermal CVD processes. The

properties of the PECVD SiN film, such as stoichiometry, stress, and density, can be tailored by

adjusting process parameters like temperature, pressure, RF power, and gas flow rates.[6]

Low-Pressure Chemical Vapor Deposition (LPCVD)
LPCVD is another common method for SiN deposition, typically carried out at higher

temperatures (600-800°C) and lower pressures than PECVD.[7] The precursor gases, often

dichlorosilane (SiH₂Cl₂) and ammonia (NH₃), react on the heated substrate surface to form a

stoichiometric and dense SiN film.[7] LPCVD SiN films are known for their excellent uniformity,

high purity, and superior dielectric properties.[7] The higher deposition temperature generally
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results in films with lower hydrogen content and higher thermal stability compared to PECVD

SiN.[8]

Data Presentation: Properties and Performance
Comparison
The choice of SiN deposition method and the resulting film properties have a direct impact on

the performance of GaN HEMTs. The following tables summarize key quantitative data for SiN

films and their effect on device characteristics.

Table 1: Comparison of Silicon Nitride Film Properties

Property PECVD SiN LPCVD SiN Unit

Deposition

Temperature
300 - 400 600 - 850 °C

Dielectric Constant ~7 7 - 7.5 -

Breakdown Field 3 - 9 ~13 MV/cm

Refractive Index 1.9 - 2.0 ~2.0 -

Film Stress
Can be tuned (tensile

or compressive)
Typically tensile MPa

Hydrogen Content
Significant (Si-H, N-H

bonds)
Very low -

Table 2: Impact of SiN Gate Dielectric on GaN HEMT Performance
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Parameter
Without SiN
Passivation

With PECVD
SiN
Passivation

With LPCVD
SiN
Passivation

Unit

Current Collapse Severe
Significantly

Reduced

Effectively

Suppressed
%

Gate Leakage

Current
High

Reduced by

orders of

magnitude

Significantly

Reduced
A/mm

Breakdown

Voltage

~50 V

(unpassivated)

> 50 V (can be

optimized)

Can reach > 800

V
V

Interface Trap

Density (Dit)
- 10¹¹ - 10¹³ 10¹¹ - 10¹² cm⁻²eV⁻¹

Dynamic On-

Resistance (Ron)

High and

unstable

Lower and more

stable
Low and stable Ω·mm

Experimental Protocols
This section provides detailed protocols for key experiments related to the deposition and

characterization of SiN as a gate dielectric in GaN HEMTs.

Protocol 1: PECVD of Silicon Nitride on GaN HEMT
Wafers
Objective: To deposit a high-quality SiN film on an AlGaN/GaN HEMT wafer for surface

passivation and as a gate dielectric.

Materials and Equipment:

AlGaN/GaN HEMT wafer

PECVD system (e.g., Oxford Instruments PlasmaLab100)

Silane (SiH₄) gas source
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Ammonia (NH₃) gas source

Nitrogen (N₂) gas source

Wafer handling tools

Standard cleaning solvents (Acetone, Isopropanol, DI water)

Acid solutions (e.g., HCl:H₂O)

UV-Ozone cleaner

Procedure:

Wafer Cleaning: a. Perform a solvent clean by sequentially sonicating the wafer in acetone,

isopropanol, and deionized (DI) water for 5 minutes each. b. Dry the wafer with a nitrogen

gun. c. Perform a UV-Ozone clean for 10 minutes to remove organic residues. d. Dip the

wafer in a diluted HCl solution (e.g., 1:10 HCl:H₂O) for 30 seconds to remove native oxides.

[9] e. Rinse thoroughly with DI water and dry with a nitrogen gun.

PECVD System Preparation: a. Vent the PECVD chamber and load the cleaned GaN HEMT

wafer onto the substrate holder (platen). b. Pump down the chamber to the base pressure

(typically < 5 mTorr). c. Heat the substrate to the desired deposition temperature (e.g.,

300°C).[10]

SiN Deposition: a. Introduce the precursor gases into the chamber. A typical recipe is:[10]

SiH₄ flow rate: 20 sccm
NH₃ flow rate: 23.5 sccm
N₂ flow rate: 980 sccm b. Set the chamber pressure to 650 mTorr.[10] c. Apply RF power
(e.g., 20 W) to generate the plasma.[10] For mixed-frequency PECVD, alternate between
high frequency (13.56 MHz) and low frequency (100-360 kHz) to control film stress.[9][10]
d. Deposit the SiN film to the desired thickness. The deposition rate is typically around 12
nm/min.[10]

Post-Deposition: a. Turn off the RF power and gas flows. b. Cool down the substrate to room

temperature under vacuum. c. Vent the chamber and unload the wafer.
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Protocol 2: LPCVD of Silicon Nitride on GaN Devices
Objective: To deposit a high-density, low-hydrogen SiN film suitable for high-performance GaN

MIS-HEMTs.

Materials and Equipment:

GaN HEMT wafer or test structure

LPCVD furnace

Dichlorosilane (SiH₂Cl₂) gas source

Ammonia (NH₃) gas source

Nitrogen (N₂) gas source

Wafer boat and handling tools

Standard cleaning solvents and acids

Procedure:

Wafer Cleaning: a. Follow a rigorous cleaning procedure similar to the PECVD protocol (Step

1a-e), often concluding with a standard RCA clean.[11]

LPCVD Furnace Preparation: a. Load the cleaned wafers into a quartz boat. b. Insert the

boat into the LPCVD furnace tube. c. Pump down the furnace to the base pressure (typically

< 10 mTorr). d. Ramp up the temperature to the deposition temperature (e.g., 770°C).[12]

SiN Deposition: a. Introduce the precursor gases, dichlorosilane and ammonia, into the

furnace. The ratio of these gases is critical for controlling the film's stoichiometry and stress.

A common DCS:NH₃ ratio is 3:1.[12] b. Maintain a low process pressure (e.g., 150 mTorr).

[12] c. The deposition is thermally driven; no plasma is used. d. Deposit the SiN film to the

desired thickness. Deposition rates are typically lower than in PECVD.

Post-Deposition: a. After deposition, purge the furnace with nitrogen gas.[13] b. Ramp down

the temperature. c. Once at a safe handling temperature, unload the wafers from the
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furnace.

Protocol 3: Capacitance-Voltage (C-V) Measurement for
Interface Trap Density (Dit) Extraction
Objective: To determine the density of traps at the SiN/AlGaN interface using C-V

measurements on a MIS-HEMT or a test capacitor structure.

Materials and Equipment:

Fabricated GaN MIS-HEMT or MIS capacitor with SiN dielectric

Semiconductor parameter analyzer with C-V measurement capability (e.g., Keysight

B1500A)

Probe station with temperature-controlled chuck

Coaxial probes

Procedure:

Device Setup: a. Place the device on the probe station chuck. b. Make electrical contact to

the gate and the source/channel (for a MIS-HEMT) or the bottom contact (for a MIS

capacitor) using the probes.

C-V Measurement: a. Set the measurement parameters on the semiconductor analyzer:

Frequency: Typically perform sweeps at a high frequency (e.g., 1 MHz) and a low or quasi-
static frequency.
Voltage sweep range: Sweep the gate voltage from accumulation to depletion (e.g., from a
positive voltage to a negative voltage for a depletion-mode device).
AC signal level: Use a small AC signal (e.g., 30-50 mV). b. Perform the C-V sweep and
record the capacitance as a function of the applied DC gate voltage.

Interface Trap Density (Dit) Calculation (Terman Method):[14] a. Ideal C-V Curve Calculation:

Calculate the ideal (trap-free) high-frequency C-V curve based on the known device

parameters (dielectric thickness, doping concentrations, etc.). b. Voltage Shift (ΔV): For a

given capacitance value on the experimental high-frequency C-V curve, find the
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corresponding gate voltage (Vg,exp). On the ideal C-V curve, find the gate voltage (Vg,ideal)

that gives the same capacitance. The voltage shift is ΔV = Vg,exp - Vg,ideal. c. Dit

Calculation: The interface trap density can be calculated using the following formula: Dit =

(Cox / q²) * (d(ΔV) / dψs) where Cox is the oxide (SiN) capacitance per unit area, q is the

elementary charge, and ψs is the surface potential. The relationship between gate voltage

and surface potential is needed to complete the calculation.[15]

Alternative Method: Conductance Method: The conductance method, which involves measuring

the equivalent parallel conductance as a function of frequency and bias, is often more sensitive

for determining Dit.[16][17]

Protocol 4: Breakdown Voltage Measurement
Objective: To determine the off-state breakdown voltage of a GaN HEMT with a SiN gate

dielectric.

Materials and Equipment:

Fabricated GaN HEMT

High-voltage source-measure unit (SMU) or curve tracer

Probe station

Procedure:

Device Setup: a. Place the device on the probe station. b. Contact the gate, drain, and

source terminals with appropriate high-voltage probes.

Off-State Breakdown Measurement: a. Apply a gate voltage that is sufficiently negative to

pinch off the channel (e.g., VGS = Vth - 2V). The source is typically grounded. b. Sweep the

drain voltage (VDS) from 0 V upwards while monitoring the drain current (ID). c. Breakdown

Definition: The breakdown voltage is defined as the drain voltage at which the drain current

reaches a predefined critical value, often 1 µA/mm or 1 mA/mm of gate width, before a

sudden, irreversible increase in current occurs.[18][19] d. It is crucial to set a current

compliance on the SMU to prevent catastrophic failure of the device.
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Data Recording: a. Record the VDS at which the breakdown criterion is met. b. It is often

useful to plot the drain leakage current on a logarithmic scale against the drain voltage to

clearly identify the breakdown point.

Mandatory Visualizations
GaN HEMT with SiN Gate Dielectric
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Caption: Structure of a GaN HEMT with a SiN gate dielectric.
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Caption: Workflow for SiN deposition and GaN HEMT characterization.
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Click to download full resolution via product page

Caption: How SiN passivation mitigates current collapse in GaN HEMTs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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